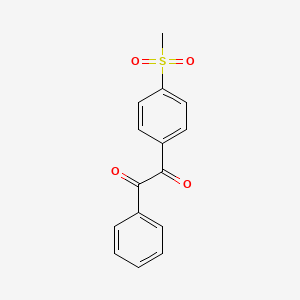

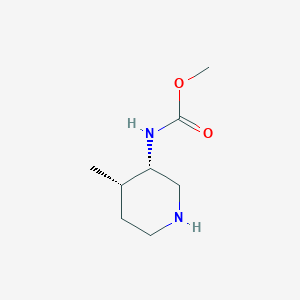

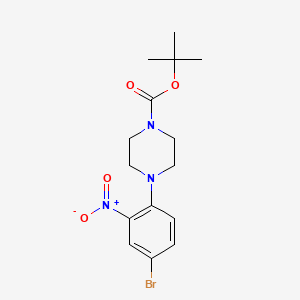

![molecular formula C5H7N3 B1313419 4-Cyclopropyl-4H-[1,2,4]triazole CAS No. 36175-35-6](/img/structure/B1313419.png)

4-Cyclopropyl-4H-[1,2,4]triazole

概要

説明

4-Cyclopropyl-4H-[1,2,4]triazole is a derivative of 1,2,4-triazole, which is a planar molecule with C-N and N-N distances falling into a narrow range of 136 - 132 picometers . The 1,2,4-triazole is amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution .

Synthesis Analysis

The synthesis of 1,2,4-triazoles involves various methods. One approach involves triflic anhydride activation followed by microwave-induced cyclodehydration for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of N-Tosylhydrazones as substrates for diversity-oriented synthesis of 1,2,4-triazoles .Molecular Structure Analysis

The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . Considerable delocalization of π-electron density within the triazole ring is indicated by the pattern of bond distances .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are diverse. For instance, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .Physical And Chemical Properties Analysis

1,2,4-Triazoles are known for their high luminescent properties and a large quantum yield of emitted photons . They also have the ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .科学的研究の応用

Triazoles in Drug Development and Biological Activities

4-Cyclopropyl-4H-[1,2,4]triazole is part of the triazole class, which has significant importance in the development of new drugs due to its diverse biological activities. These compounds have been extensively studied for their potential in treating various conditions owing to their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. They are also investigated for their effectiveness against several neglected diseases (Ferreira et al., 2013).

Corrosion Inhibition

Research has explored the use of 4H-triazole derivatives, including 4-Cyclopropyl-4H-[1,2,4]triazole, as corrosion inhibitors for metals like mild steel in acidic environments. These studies have shown significant efficacy in protecting against corrosion, with the effectiveness depending on the specific substituents in the inhibitor molecule (Bentiss et al., 2007).

Structural and Spectroscopic Studies

The structural characteristics of compounds like 4-Cyclopropyl-4H-[1,2,4]triazole have been analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy. These studies provide valuable insights into the molecular structure and bonding patterns, which are crucial for understanding their reactivity and potential applications in various fields (Şahin et al., 2014).

Antioxidative and Antimicrobial Activities

Research has focused on synthesizing novel derivatives of 4-Cyclopropyl-4H-[1,2,4]triazole, evaluating their antioxidative and antimicrobial activities. These studies have demonstrated that certain derivatives exhibit significant antimicrobial activity against bacteria like Bacillus subtilis and have antioxidative properties (Yildirim, 2020).

Agricultural and Industrial Applications

4-Cyclopropyl-4H-[1,2,4]triazole derivatives are also explored for their potential in agriculture and industry. They have applications as fungicides, plant growth regulators, and corrosion inhibitors, demonstrating the versatility of these compounds in various sectors (Khilkovets et al., 2022).

Antifungal Activities

The antifungal properties of 4-Cyclopropyl-4H-[1,2,4]triazole derivatives have been examined, with some compounds showing promising results against fungi like Candida albicans. These findings suggest potential applications in developing new antifungal therapies (Qingjie et al., 2009).

Safety And Hazards

将来の方向性

The future directions for 1,2,4-triazoles involve their potential application in optoelectronic devices such as organic light-emitting diodes (OLEDs), photovoltaic cells, and organic field-effect transistors (OFETs) . Their high nitrogen content makes them especially interesting for these applications .

特性

IUPAC Name |

4-cyclopropyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-2-5(1)8-3-6-7-4-8/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHJVMAHIYFSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512370 | |

| Record name | 4-Cyclopropyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-4H-[1,2,4]triazole | |

CAS RN |

36175-35-6 | |

| Record name | 4-Cyclopropyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

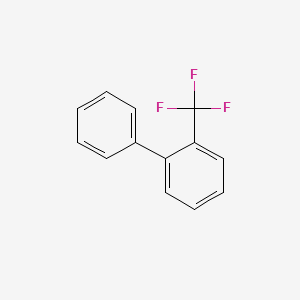

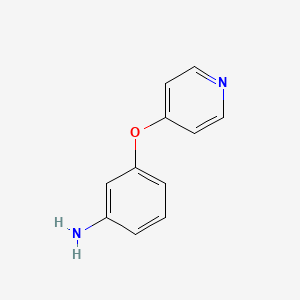

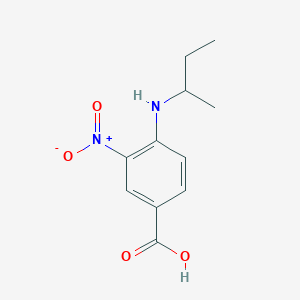

![3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole](/img/structure/B1313343.png)

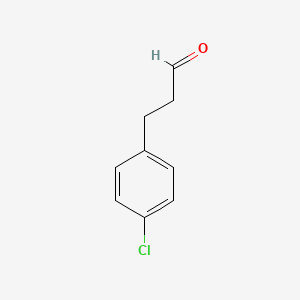

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1313353.png)